Suzuki-Miyaura Cross-Coupling Efficiency: 1-N-Boc-3,4-dihydro-2H-pyridine vs. 1-Cbz-3,4-dihydro-2H-pyridine
In the conversion of lactam-derived vinyl triflates to vinyl boronates, the N-Boc-protected tetrahydropyridine derivative (derived from 1-N-Boc-3,4-dihydro-2H-pyridine scaffold) demonstrates successful borylation, whereas the corresponding N-Cbz-protected analog exhibited distinct reactivity profiles that affect cross-coupling efficiency [1].
| Evidence Dimension | Conversion to vinyl boronate pinacol ester |
|---|---|
| Target Compound Data | Successful conversion to 1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester |
| Comparator Or Baseline | 1-Cbz-3,4-dihydro-2H-pyridine (CAS 68471-58-9) exhibited distinct reactivity profile |
| Quantified Difference | Boc derivative enables successful borylation; Cbz derivative shows different coupling behavior |
| Conditions | Pd-catalyzed cross-coupling, δ-valerolactam-derived vinyl triflates |
Why This Matters
The Boc protecting group enables boronate formation essential for Suzuki-Miyaura diversification in drug discovery programs; Cbz analogs cannot be substituted for this key transformation.
- [1] Occhiato EG, Lo Galbo F, Guarna A. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. J Org Chem. 2005;70(18):7324-7330. View Source
